
6,7-Dihydroquinoline-5,8-dione
Vue d'ensemble
Description
6,7-Dihydroquinoline-5,8-dione is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of 6,7-Dihydroquinoline-5,8-dione and its derivatives has been a subject of research. For instance, a multi-component Hantzsch reaction has been used for the synthesis of 6-membered nitrogen heterocyclic ring systems .Molecular Structure Analysis
The molecular structure of 6,7-Dihydroquinoline-5,8-dione has been analyzed using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy supplemented with theoretical DFT calculations . The FT-IR spectra showed a good correlation for all the compounds under study .Chemical Reactions Analysis
The reaction of the para-quinone 6,7-dichloroquinoline-5,8-dione with various transition metal dimers led to the unexpected formation of quinoline-ortho-quinone metal complexes . Systematic variation of the reaction conditions helped identify the solvent as the source of the carbonyl oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dihydroquinoline-5,8-dione can be inferred from its molecular structure. It has a molecular weight of 161.16 and its molecular formula is C9H7NO2 .Applications De Recherche Scientifique
Synthesis of Derivatives
- Arylation and Cross-Coupling Reactions : New derivatives of 6,7-dibromoquinoline-5,8-dione and 6,7-dichloroquinoline-5,8-dione are synthesized via palladium/Sphos-mediated Suzuki–Miyaura cross-coupling reactions. These intermediates are prepared from 8-hydroxyquinoline, leading to high yields of coupled compounds (Egu, Okoro, & Onoabedje, 2017).
Anticancer Properties
- Anticancer Activity in Lung Cancer Cells : A study on 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a compound derived from 6,7-dichloroquinoline-5,8-dione, shows induction of lung carcinoma cell death. This is achieved by inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway (Hsu et al., 2008).
Antimicrobial Applications
- Synthesis of Alkynyl Derivatives and Antimicrobial Activity : Alkynyl derivatives of quinoline-5,8-diones show significant antimicrobial activities against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeroginosa (Ezugwu et al., 2017).
Propriétés
IUPAC Name |
6,7-dihydroquinoline-5,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXMPFYJRKXHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride](/img/structure/B3105063.png)
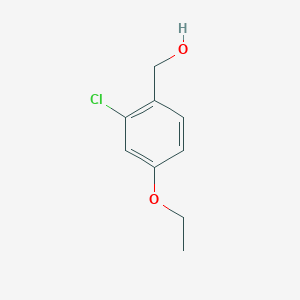
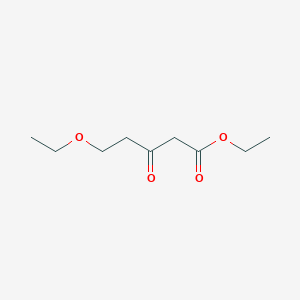
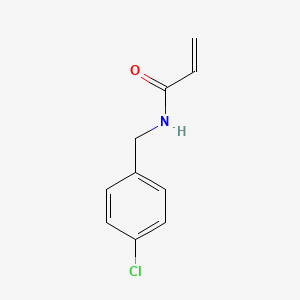
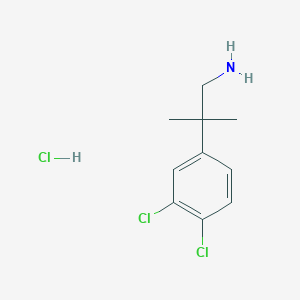

![3-Thia-8-azabicyclo[3.2.1]octane](/img/structure/B3105091.png)
![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B3105094.png)
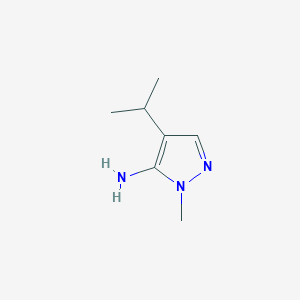
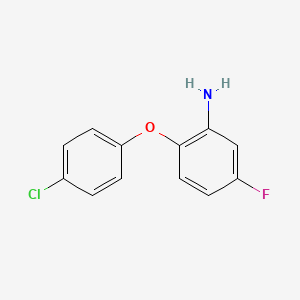
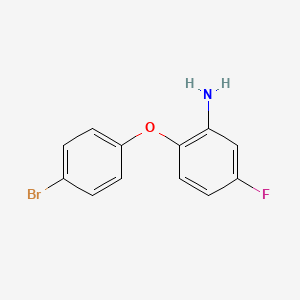
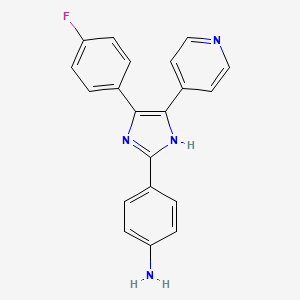
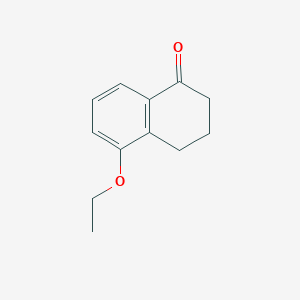
![3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B3105138.png)